molecular formula C8H12N4 B8548242 5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile

5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile

Cat. No.: B8548242
M. Wt: 164.21 g/mol
InChI Key: YVFLDZOAIRMBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Amino-1H-pyrazol-4-YL)-pentanenitrile is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

5-(5-amino-1H-pyrazol-4-yl)pentanenitrile

InChI

InChI=1S/C8H12N4/c9-5-3-1-2-4-7-6-11-12-8(7)10/h6H,1-4H2,(H3,10,11,12)

InChI Key

YVFLDZOAIRMBNV-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1CCCCC#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,5-dicyanopentane (1) (6.5 mL, 50 mmol) and ethyl formate (20 mL, 250 mmol) in dry diethyl ether (200 mL), sodium hydride (60%, 4 g. 100 mmol) was added. The re-action mixture was refluxed for four h, cooled to room temperature filtered and rinsed with ether and dried. To a solution of above obtained white solid in 80% ethanol/water was added hydrazine hydrochloride (6.29 g. 61 mmol). The reaction mixture was adjusted to pH 3 with concentrated HCl and then refluxed for 2 h, cooled to room temperature and neutralized with NaHCO3. Solvent was removed under reduced pressure and the residue was dried in vacuum. The residue was suspended in ethanol and filtered. The filtrate was concentrated, dissolved in 5% MeOH/CH2C12, filtered through a short silica gel column, rinsed with 5% MeOH/CH2C12 and concentrated to give 5-(5-amino-1H-pyrazol-4-yl)-pentanenitrile 2 as a oil.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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